Product packaging for 5β-Androst-1-en-17β-ol-3-one(Cat. No.:)

5β-Androst-1-en-17β-ol-3-one

Cat. No.: B1164880
M. Wt: 288.42
Attention: For research use only. Not for human or veterinary use.
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Description

5β-Androst-1-en-17β-ol-3-one, widely recognized in research as the principal metabolite of Boldenone (androsta-1,4-dien-17β-ol-3-one) . This compound is of significant scientific interest in the fields of anti-doping and food safety control. Its primary research value lies in its application for Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) analysis, a powerful technique used to determine the δ13C values of steroids . By measuring the carbon isotope ratio (13C/12C), researchers can distinguish between endogenous production of Boldenone in the body and its exogenous administration, a critical determination in anti-doping investigations and veterinary control . The World Anti-Doping Agency (WADA) has established specific technical documents for such confirmatory analysis, often requiring the measurement of this metabolite, particularly when found in urine at concentrations between 2.5 ng/mL and 30 ng/mL . The compound is typically analyzed after derivatization, such as to its bis(trimethylsilyl) form, for GC-based analysis . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.42

Origin of Product

United States

Biochemical Pathways and in Vivo Biotransformations of 5β Androst 1 En 17β Ol 3 One

Precursor-Product Relationships in Steroid Metabolism

The metabolic journey of a steroid is a cascade of interconnected reactions where one compound serves as the substrate for the formation of another. Understanding these precursor-product relationships is fundamental to mapping the complete biotransformation of a xenobiotic steroid like 5β-Androst-1-en-17β-ol-3-one.

This compound is recognized as a major human metabolite of the anabolic steroid boldenone (B1667361) (Androsta-1,4-dien-17β-ol-3-one). madbarn.comdshs-koeln.de Its formation is the result of the reduction of the carbon-carbon double bond at the C4-C5 position in the A-ring of the parent boldenone molecule. nih.gov This specific transformation is catalyzed by the enzyme 5β-reductase (aldo-keto reductase 1D1 or AKR1D1). researchgate.net This enzymatic reaction is a critical initial step in the metabolism of boldenone, converting the Δ¹,⁴-diene structure into a Δ¹-ene structure with a specific stereochemistry at the A/B ring junction.

Following its formation, this compound can undergo further modifications through hydroxylation and oxidation, which are common Phase I metabolic pathways for steroids.

17-Oxidation: The 17β-hydroxyl group can be oxidized to a 17-keto group. This reaction is a frequent metabolic step for 17β-hydroxylated steroids, converting the parent compound into its corresponding 17-ketosteroid. nih.gov

Hydroxylation: The steroid nucleus is susceptible to hydroxylation at various positions by cytochrome P450 enzymes. For related androstanes, microbiological hydroxylation has been observed at positions such as C-6β, C-7α, and C-11β, suggesting that similar pathways could be involved in the metabolism of this compound in vivo. researchgate.net

Reduction reactions are central to the metabolism of this compound, beginning with its very formation.

5β-Reduction: As mentioned, the defining step in the formation of this compound from boldenone is the 5β-reduction of the C4-C5 double bond. nih.govresearchgate.net

3-Keto Reduction: The 3-keto group is also a target for enzymatic reduction. Studies on the metabolism of the related 5α-isomer (1-testosterone) have shown that the 3-keto group can be reduced to form 3α- and 3β-hydroxyl groups. nih.gov By analogy, this compound is expected to be metabolized into corresponding diols, such as 5β-androst-1-ene-3α,17β-diol and 5β-androst-1-ene-3β,17β-diol.

Table 1: Potential Phase I Metabolic Transformations
Metabolic PathwayEnzyme Family (Example)SubstrateProductDescription of Transformation
5β-Reduction5β-Reductase (AKR1D1)BoldenoneThis compoundReduction of the C4-C5 double bond to form the A/B cis-fused ring structure.
17-Oxidation17β-Hydroxysteroid DehydrogenaseThis compound5β-Androst-1-en-3,17-dioneOxidation of the 17β-hydroxyl group to a 17-keto group.
3-Keto Reduction3-Hydroxysteroid DehydrogenaseThis compound5β-Androst-1-ene-3α/β,17β-diolReduction of the 3-keto group to a 3-hydroxyl group.
HydroxylationCytochrome P450This compoundHydroxylated Metabolites (e.g., 6β-hydroxy)Addition of a hydroxyl group to the steroid nucleus.

Phase I Metabolic Transformations

Phase I transformations are characterized by the enzymatic reactions that modify the core structure of the steroid. For this compound, reductive processes are particularly significant.

The reduction of carbon-carbon double bonds is a key biotransformation in steroid metabolism, catalyzed by enzymes known as ene-reductases. researchgate.netnih.gov In the context of steroids like boldenone, the A-ring contains an α,β-unsaturated carbonyl system, which activates the C4-C5 double bond for enzymatic reduction. researchgate.net This reaction is carried out by two main families of enzymes with distinct stereochemical outcomes: steroid 5α-reductases and steroid 5β-reductases. researchgate.net The formation of this compound is exclusively the result of 5β-reductase activity.

The stereochemical outcome of the A-ring reduction profoundly impacts the three-dimensional shape and biological activity of the resulting steroid. The reduction of the C4-C5 double bond can result in either a trans or a cis fusion of the A and B rings. researchgate.net

5α-Reduction: In contrast, 5α-reductase adds a hydrogen to the β-face at C5, creating a trans-juncture. This results in a relatively flat, planar molecule. researchgate.net

The formation of this compound is therefore a stereospecific event that yields a molecule with a distinct bent conformation, differentiating it significantly from its 5α-isomers.

Table 2: Stereochemical Outcomes of A-Ring Reduction
Parameter5β-Reduction5α-Reduction
Enzyme5β-Reductase (AKR1D1)5α-Reductase (SRD5A)
A/B Ring FusionCisTrans
Molecular ShapeBent / Non-planarPlanar
Example Product from BoldenoneThis compound5α-Androst-1-en-17β-ol-3-one (1-Testosterone)

Table of Compounds

Chemical NameCommon Name / Abbreviation
This compound-
Androsta-1,4-dien-17β-ol-3-oneBoldenone
5α-Androst-1-en-17β-ol-3-one1-Testosterone
5β-Androst-1-en-3,17-dione-
5β-Androst-1-ene-3α,17β-diol-
5β-Androst-1-ene-3β,17β-diol-

Hydroxylation Patterns and Isomer Formation

While specific hydroxylation patterns for this compound are not extensively detailed in publicly available research, insights can be drawn from the metabolism of its parent compounds and related steroids. For instance, studies on the metabolism of 5α-androst-1-ene-3,17-dione have identified hydroxylated metabolites, suggesting that hydroxylation is a likely metabolic pathway. dshs-koeln.de The positions susceptible to hydroxylation on the steroid nucleus are numerous, with common sites including C-6, C-7, C-11, and C-16.

The stereochemistry of the resulting hydroxylated metabolites can lead to the formation of various isomers. The orientation of the newly introduced hydroxyl group (α or β) significantly impacts the biological activity and subsequent metabolic fate of the molecule. Furthermore, the reduction of the 3-keto group can lead to the formation of 3α- and 3β-hydroxy isomers. Mass spectrometry techniques have been utilized to differentiate between 5α- and 5β-isomers of related androstan-17β-ol-3-ones, which is crucial for identifying specific metabolic pathways. nih.gov

Phase II Metabolic Conjugation

Following Phase I transformations, this compound and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their elimination from the body.

Glucuronidation Pathways and UGT Enzyme Involvement

Glucuronidation is a major Phase II metabolic pathway for steroids. This process involves the covalent attachment of glucuronic acid to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The hydroxyl groups at the C-3 and C-17 positions of this compound and its hydroxylated metabolites are primary sites for glucuronidation.

Several UGT isoforms are known to be involved in the glucuronidation of androgens and their metabolites. For example, UGT2B17 is recognized as a key enzyme in androgen metabolism. nih.gov While the specific UGT enzymes responsible for the glucuronidation of this compound have not been definitively identified, it is plausible that enzymes from the UGT1A and UGT2B families, which are known to metabolize a wide range of steroids, are involved. nih.gov

Sulfation Pathways and Sulfotransferase Enzyme Involvement

Sulfation, the transfer of a sulfonate group to a substrate, represents another important conjugation pathway for steroids. This reaction is catalyzed by sulfotransferase (SULT) enzymes. The hydroxyl groups of this compound are potential sites for sulfation.

The SULT1A and SULT1E subfamilies are particularly important in the sulfation of steroids. For instance, SULT1A1 has been shown to sulfate (B86663) various phenolic and steroidal compounds. doi.org Although direct evidence for the specific SULT enzymes that metabolize this compound is limited, the involvement of these enzyme families is highly probable based on their known substrate specificities.

Other Conjugation Mechanisms (e.g., cysteine/N-acetylcysteine conjugates)

While glucuronidation and sulfation are the most common conjugation pathways for steroids, other mechanisms may also occur, although they are generally considered minor routes. The formation of cysteine and N-acetylcysteine conjugates, often associated with the detoxification of reactive electrophilic metabolites, is a possibility. However, there is currently no specific scientific literature confirming the formation of such conjugates for this compound.

Investigational Models for Metabolic Studies

The elucidation of the metabolic pathways of this compound relies on various in vitro and in vivo models.

In Vitro Hepatic Microsomes: Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s and UGTs. Human, dog, and horse liver microsomes have been used to investigate species differences in the in vitro metabolism of steroids like testosterone (B1683101), providing a framework for studying compounds such as this compound. nih.gov These models are invaluable for identifying potential metabolites and characterizing the enzymes involved in their formation.

In Vivo Animal Models: Animal models, such as rats, horses, and cattle, are essential for understanding the complete picture of in vivo biotransformation, including absorption, distribution, metabolism, and excretion. Studies on the administration of boldenone and its precursors to animals have been instrumental in identifying this compound as a major metabolite in urine and feces. researchgate.net These models allow for the collection of biological samples over time to create a comprehensive metabolic profile.

Comparative Metabolic Profiles Across Species

The metabolism of this compound, as a metabolite of boldenone, exhibits notable variations across different species.

In humans , this compound is a significant urinary metabolite of boldenone.

In horses , metabolic studies of related compounds like 1-testosterone have revealed a complex pattern of metabolites, suggesting that equine metabolism of this compound is likely to be extensive.

In cattle , differences in steroid metabolism compared to humans have been observed. For example, bovine glutathione transferases show significantly lower catalytic efficiency in steroid isomerization reactions than their human counterparts. nih.gov This suggests that the profile of metabolites of this compound in cattle may differ from that in humans.

Below is a summary of the known and likely metabolic pathways for this compound.

Metabolic PathwayDescriptionPotential Enzymes Involved
Phase I: Hydroxylation Addition of hydroxyl (-OH) groups to the steroid nucleus.Cytochrome P450 family
Phase I: Isomerization Formation of stereoisomers (e.g., 3α/3β-hydroxy).Aldo-keto reductases
Phase II: Glucuronidation Conjugation with glucuronic acid.UGT1A and UGT2B families
Phase II: Sulfation Conjugation with a sulfonate group.SULT1A and SULT1E families

Molecular Interactions and Receptor Dynamics of 5β Androst 1 En 17β Ol 3 One Mechanistic Focus

Steroid Receptor Binding Affinities and Selectivity Profiles

Currently, there is a significant lack of specific data on the binding affinities and selectivity profiles of 5β-Androst-1-en-17β-ol-3-one for steroid receptors.

There is no available research to indicate whether this compound interacts with other nuclear hormone receptors, such as the estrogen receptor, progesterone (B1679170) receptor, or glucocorticoid receptor.

Modulation of Cellular Signaling Pathways (at a molecular level, avoiding phenotypic effects)

Scientific literature detailing the modulation of specific cellular signaling pathways at a molecular level by this compound is not available. Research on its 5α-isomer has shown potent transactivation of androgen receptor-dependent reporter genes, but similar studies on the 5β-isomer have not been published. researchgate.netnih.gov

Allosteric Modulation and Conformational Dynamics upon Ligand Binding

There is no information available in the scientific literature regarding any potential allosteric modulation of the androgen receptor or the specific conformational dynamics that occur upon the binding of this compound.

Data Tables

Due to the lack of quantitative data in the available scientific literature for this compound, no data tables on receptor binding affinities or other molecular interactions can be generated at this time.

Advanced Analytical Methodologies for the Characterization and Quantification of 5β Androst 1 En 17β Ol 3 One

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex biological matrices, providing the necessary separation of target analytes from interfering substances and resolving closely related isomers. tofwerk.comnih.gov Both gas and liquid chromatography have been extensively developed for the analysis of 5β-Androst-1-en-17β-ol-3-one and other anabolic steroids.

Gas Chromatography (GC) and its Variants (e.g., GC×GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established and powerful tool for steroid analysis. nih.govresearchgate.net For the analysis of this compound, derivatization is a necessary prerequisite to increase the volatility and thermal stability of the molecule. researchgate.netnih.gov This is typically achieved by converting the hydroxyl and keto groups into trimethylsilyl (B98337) (TMS) ethers/enols. researchgate.netnist.gov

Standard GC-MS methods provide robust and sensitive detection. nih.gov However, the complexity of biological samples, such as urine, which can contain thousands of compounds, often necessitates enhanced separation capabilities. chromatographyonline.comdigitaloceanspaces.com Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant advantage in this regard. gcms.cz By employing two columns with different stationary phase selectivities, GC×GC provides a dramatic increase in peak capacity and chromatographic resolution. gcms.czdigitaloceanspaces.com This is particularly beneficial for separating steroid isomers that may co-elute in a one-dimensional GC system. gcms.cz When coupled with a fast-acquiring detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOF-MS becomes an exceptionally powerful tool for resolving and identifying trace-level steroids in complex matrices. chromatographyonline.comdigitaloceanspaces.com

ParameterTypical GC MethodTypical GC×GC Method
Primary Column 30 m x 0.25 mm, 0.25 µm non-polar (e.g., Rxi-5ms) chromatographyonline.com30 m x 0.25 mm, 0.25 µm non-polar (e.g., Rxi-5ms) chromatographyonline.com
Secondary Column N/A1-2 m x 0.1-0.25 mm, 0.1-0.25 µm mid-polar/polar digitaloceanspaces.com
Derivatization Trimethylsilylation (TMS) nist.govTrimethylsilylation (TMS) chromatographyonline.com
Injection Mode Splitless unb.brSplitless
Carrier Gas Helium ias.ac.inHelium chromatographyonline.com
Oven Program Temperature gradient (e.g., 180°C to 300°C) ias.ac.inPrimary and secondary oven temperature gradients digitaloceanspaces.com
Detector Mass Spectrometer (Quadrupole or Ion Trap) researchgate.netTime-of-Flight Mass Spectrometer (TOF-MS) gcms.czchromatographyonline.com
Key Advantage Robust, widely usedEnhanced peak capacity and resolution for complex samples gcms.czdigitaloceanspaces.com

Liquid Chromatography (LC) and its Variants (e.g., HPLC, UHPLC, 2D-HPLC)

Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for steroid analysis, offering the advantage of analyzing underivatized steroids, including conjugated metabolites. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common variants used. nih.govtandfonline.com

UHPLC, which utilizes columns with sub-2µm particles, provides significantly higher speed, resolution, and sensitivity compared to traditional HPLC. nih.govsci-hub.se This allows for the rapid separation of multi-component steroid mixtures in shorter analysis times. nih.gov For the analysis of this compound, reversed-phase chromatography is typically employed. nih.govnih.gov Gradient elution, where the mobile phase composition is altered during the analytical run, is essential for achieving optimal separation of a wide range of steroids with varying polarities. youtube.com While less common for routine analysis, two-dimensional HPLC (2D-HPLC) can be implemented to provide enhanced separation for particularly complex samples or challenging research applications.

Stationary Phase Selection and Elution Profile Optimization

The choice of stationary phase is the most critical factor in achieving a successful chromatographic separation. sigmaaldrich.com

For Gas Chromatography: The selection of the stationary phase is based on providing the desired separation. fujifilm.com For general steroid analysis, non-polar or low-polarity stationary phases are commonly used. fujifilm.comfishersci.com The NIST WebBook entry for the di-trimethylsilyl derivative of this compound specifies a DB-1 column, which is a non-polar 100% dimethylpolysiloxane phase. nist.gov Columns with a 5% phenyl content (e.g., DB-5ms, ZB-5) are also widely employed as they offer a slightly different selectivity while maintaining good thermal stability. nih.gov Optimization of the temperature gradient is crucial for resolving analytes and minimizing run times. unb.brias.ac.in

For Liquid Chromatography: Reversed-phase columns are the standard for unconjugated steroid analysis. nih.gov

C18 (Octadecylsilane): This is the most widely used stationary phase, offering excellent hydrophobic retention and separation for a broad range of steroids, including this compound. nih.gov

C8 (Octylsilane): Provides slightly less hydrophobic retention than C18 and can offer different selectivity for some compounds. nih.gov

Phenyl: Phenyl-based stationary phases provide unique selectivity due to π-π interactions with analytes containing aromatic rings, though this is less relevant for saturated steroids.

Biphenyl (B1667301): Biphenyl phases have shown significant potential for separating isobaric steroids that are difficult to resolve on traditional C18 columns, offering an alternative selectivity. nih.gov

Elution profile optimization involves adjusting the mobile phase composition and gradient. A typical mobile phase for steroid analysis consists of water and an organic modifier like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization efficiency in the mass spectrometer. nih.govnih.govphenomenex.com A shallow gradient, where the percentage of the organic solvent is increased slowly, is often required to separate structurally similar steroids.

Mass Spectrometry (MS) Detection and Fragmentation Analysis

Mass spectrometry provides the high specificity and sensitivity required for the definitive identification and quantification of this compound. The choice of ionization technique significantly influences the type of information obtained.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is the classic ionization technique used in GC-MS. nih.gov It is a "hard" ionization method that imparts high energy to the analyte molecules, resulting in extensive and reproducible fragmentation. nih.gov This fragmentation pattern serves as a "fingerprint" for the compound, which can be compared against spectral libraries for identification.

The EI-MS analysis of this compound is performed on its TMS derivative. The mass spectrum exhibits characteristic fragment ions resulting from the cleavage of the TMS groups and the steroid backbone. researchgate.net While EI provides excellent structural information, the molecular ion ([M]•+) is often of low abundance or absent altogether, which can be a limitation. nih.gov The fragmentation is also highly dependent on the stereochemistry of the steroid, with subtle differences in the relative abundances of fragment ions observed between isomers. nih.govacs.org

Ionization TechniqueKey CharacteristicsApplication to this compound
Electron Ionization (EI) Hard ionization, extensive and reproducible fragmentation, creates spectral libraries. nih.govUsed with GC-MS on TMS-derivatized compound; provides structural "fingerprint" for identification. nist.gov
Electrospray Ionization (ESI) Soft ionization, produces protonated molecules [M+H]+, suitable for LC-MS. nih.govnih.govEnables analysis of the underivatized compound by LC-MS/MS, good for quantification. nih.govnih.gov
Atmospheric Pressure Chemical Ionization (APCI) Soft ionization, suitable for less polar compounds, produces [M+H]+. researchgate.netmsacl.orgAlternative to ESI for LC-MS or can be used with GC; effective for non-polar steroids. nih.govresearchgate.net

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

ESI and APCI are "soft" ionization techniques predominantly used in LC-MS that typically produce an abundant protonated molecule ([M+H]+) with minimal fragmentation in the source. nih.govnih.gov This makes them ideal for determining the molecular weight of the analyte and as a precursor ion for tandem mass spectrometry (MS/MS).

Electrospray Ionization (ESI): ESI is a widely used technique for a broad range of compounds, including steroids. nih.govacs.org It is particularly effective for moderately polar molecules and is well-suited for the analysis of this compound. nih.govnih.gov Optimization of mobile phase additives is crucial for efficient protonation. nih.gov In MS/MS analysis, the [M+H]+ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions, which are then used for highly specific quantification via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov ESI-MS/MS allows for the differentiation of isomers, such as 5α- and 5β-isomers, based on differences in the relative abundance of their product ions. acs.orgnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is often complementary to ESI. msacl.orgperkinelmer.com.ar It is generally more suitable for less polar to non-polar compounds that are not easily ionized by ESI. microsaic.com The analyte is vaporized and then ionized through gas-phase proton transfer reactions. nih.gov For steroid analysis, APCI can offer advantages in terms of reduced susceptibility to matrix effects compared to ESI in some applications. nih.govmsacl.org The choice between ESI and APCI often depends on the specific analyte, the complexity of the matrix, and the desired sensitivity. msacl.orgperkinelmer.com.ar Studies have shown that for many steroids, both techniques are suitable, but one may provide superior sensitivity or robustness over the other depending on the specific analytical conditions. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS, MS3) for Structural Elucidation and Specificity

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of steroids, offering a high degree of specificity that is critical for distinguishing between isomers. nih.govacs.org The use of electrospray ionization (ESI) with tandem mass spectrometry provides distinct advantages in drug testing and doping control over traditional gas chromatography-electron ionization mass spectrometry. nih.govacs.org

For the analysis of androstane (B1237026) isomers, MS/MS and even further fragmentation in MS3 experiments are utilized to establish characteristic fragmentation pathways. nih.govacs.org While specific product ions for boldenone (B1667361) (androst-1,4-diene-17β-ol-3-one) have been identified at m/z 121, 135, and 147, the differentiation between 5α- and 5β-isomers of androstan-17β-ol-3-ones is achievable due to significant differences in the relative abundance of their product ions. nih.govacs.org This stereochemical differentiation is a key aspect of specificity in the analysis of this compound. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is fundamental for determining the elemental composition of this compound and its metabolites. This precision significantly aids in their unambiguous identification. The specificity of HRMS is particularly advantageous when analyzing complex samples, as it can distinguish between compounds with the same nominal mass but different elemental formulas. For instance, in the confirmation of related steroid metabolites, HRMS allows for the selection of major ion fragments with high mass accuracy, ensuring confident identification even at low concentrations.

Diagnostic Fragmentation Pathways and Ion Identification

The identification of this compound relies on its characteristic fragmentation patterns in mass spectrometry. After derivatization, typically to form trimethylsilyl (TMS) ethers, the compound yields a distinct mass spectrum. The di-trimethylsilyl derivative of this compound has a molecular weight of 432.7867 g/mol . nist.gov

Under electron ionization, specific fragment ions are generated that are diagnostic for the steroid structure. While the complete fragmentation pathway for this specific compound is not detailed in the provided results, general principles of steroid fragmentation apply. The fragmentation pattern allows for differentiation from other structurally similar steroids, which is critical for its unequivocal identification in biological samples.

Sample Preparation and Purification Strategies for Complex Biological Matrices

The analysis of this compound from biological fluids like urine or plasma requires meticulous sample preparation to remove interfering substances and concentrate the analyte. nih.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to isolate steroids from biological matrices. nih.govresearchgate.net LLE is a traditional and effective method, while SPE has become a powerful technique for rapid and selective sample preparation. sigmaaldrich.combiotage.com SPE can enhance the lifetime of chromatographic systems and improve both qualitative and quantitative analysis. sigmaaldrich.com While LLE has been frequently used in studies involving steroid hormone extraction, SPE has been shown to effectively extract and recover steroid hormones and may serve as a viable replacement. nih.gov

Enzymatic Hydrolysis (e.g., β-glucuronidase) Prior to Analysis

In the body, steroids and their metabolites are often conjugated with glucuronic acid to form more water-soluble compounds that are easily excreted. sigmaaldrich.com To analyze the parent steroid, these glucuronide conjugates must first be cleaved, a process achieved through enzymatic hydrolysis. nih.govsigmaaldrich.com β-glucuronidase is routinely used for this purpose, breaking down the glucuronides in urine, plasma, and other biological fluids before analysis by methods such as mass spectrometry or gas chromatography. sigmaaldrich.com Different sources of β-glucuronidase, such as from Helix pomatia or E. coli, may be used, with some showing greater effectiveness for specific types of steroid glucuronides. sigmaaldrich.comdshs-koeln.de The efficiency of this hydrolysis step is critical and can be optimized by considering factors like incubation time and temperature. hubspotusercontent-na1.net For instance, hydrolysis of urinary steroid conjugates can be completed by incubating with Ampullaria beta-glucuronidase at 60°C for one hour. nih.gov

Immunoanalytical Techniques and Microarray Systems

Immunoanalytical methods leverage the high specificity of antigen-antibody interactions for the detection and quantification of target molecules. For small molecules like this compound, which are not immunogenic on their own, these techniques require specialized approaches involving hapten design and the development of specific antibodies. rsc.org Microarray systems further enhance these techniques by enabling high-throughput, multiplexed analysis in a miniaturized format. nih.gov

Hapten Design and Conjugation Strategies

The design of the hapten and the strategy for its conjugation to a carrier protein are the most critical factors influencing the specificity and sensitivity of the resulting immunoassay. creative-biolabs.com The goal is to present the steroid to the immune system in a way that generates antibodies recognizing the free, unconjugated molecule.

Hapten Design: The core of hapten design involves introducing a linker or spacer arm at a position on the steroid molecule that is distal from its most characteristic structural features. medkoo.comcreative-biolabs.com For this compound, the primary functional groups available for modification are the C3-ketone and the C17β-hydroxyl group.

Site of Conjugation: Attaching a linker at the C3 position would leave the C17β-hydroxyl and the A/B ring junction exposed, potentially leading to antibodies that are highly specific for this region. Conversely, linking through the C17 position would expose the C3-ketone and the Δ-1 double bond. The choice of conjugation site directly dictates which parts of the molecule the immune system will "see," thereby determining the epitope against which antibodies are raised. creative-biolabs.com

Spacer Arm: A spacer arm of appropriate length is used to separate the hapten from the carrier protein, which helps to minimize steric hindrance and ensure the hapten is accessible for antibody recognition. rsc.orgcreative-biolabs.com The chemical nature of the spacer can also influence the immunogenicity of the conjugate.

Conjugation Strategies: Once a suitable hapten derivative with a reactive functional group (e.g., a carboxyl group) at the end of the spacer arm is synthesized, it is covalently coupled to a carrier protein. Carrier proteins are large, immunogenic molecules rich in amino acids with reactive side chains (like lysine) that can be linked to the hapten. creative-biolabs.com

Carrier ProteinCommon AbbreviationMolecular Weight (kDa)Key Characteristics
Keyhole Limpet HemocyaninKLH4,500 - 13,000Highly immunogenic due to its large size and foreignness to mammals.
Bovine Serum AlbuminBSA~66.5Widely used, soluble, and has numerous primary amine groups for conjugation.
OvalbuminOVA~45Often used for coating plates in ELISA assays, especially when the immunogen was a KLH conjugate, to avoid carrier-specific antibody interference.
Bovine ThyroglobulinBTG~660A large protein that can be effective for eliciting a strong immune response.

The efficiency of the conjugation reaction is assessed by determining the hapten-to-protein molar ratio (or hapten density). A high antibody response is often achieved with hapten densities of around 15 haptens per carrier protein molecule. nih.gov Techniques such as MALDI-TOF mass spectrometry and UV-Vis spectrophotometry are used to characterize the final conjugate. nih.gov

Principles of Steroid Microarray Fabrication and Detection

Microarray technology provides a platform for performing thousands of immunoassays simultaneously on a solid surface, offering high-throughput analysis with minimal sample and reagent consumption. sinica.edu.twnih.gov For steroid analysis, this typically involves a competitive immunoassay format.

Fabrication: The fabrication of a steroid microarray involves the ordered immobilization of molecules onto a solid substrate, such as a chemically-modified glass slide. nih.gov

Substrate Preparation: Glass slides are coated with a chemical layer (e.g., nitrocellulose, epoxy, or aldehyde) that provides a reactive surface for covalently attaching proteins or other molecules.

Printing/Spotting: Probes are precisely deposited onto the substrate in a grid-like pattern using robotic contact or non-contact printers. sinica.edu.tw For a competitive steroid immunoassay, the printed probes can be either:

Hapten-Protein Conjugates: A conjugate of this compound with a protein like BSA is immobilized at each spot.

Capture Antibodies: Monoclonal antibodies specific for this compound are immobilized.

Blocking: After printing, any remaining reactive sites on the substrate are blocked (e.g., with BSA) to prevent non-specific binding of reagents during the assay.

Detection: Detection is typically accomplished using fluorescence. nih.gov The principle is based on a competitive binding reaction. A common workflow using an immobilized hapten-protein conjugate is as follows:

Incubation: The microarray is incubated with a sample containing an unknown amount of free this compound, mixed with a known, limited amount of fluorescently-labeled monoclonal antibody specific to the steroid.

Competition: The free steroid from the sample and the immobilized steroid on the microarray surface compete for binding to the limited number of labeled antibodies.

Washing: The microarray is washed to remove unbound antibodies and other components.

Scanning: The array is read using a laser scanner that excites the fluorescent labels on the bound antibodies. A detector measures the fluorescence intensity at each spot. nih.gov

The resulting signal is inversely proportional to the concentration of this compound in the sample. A high concentration of the steroid in the sample will outcompete the immobilized hapten, resulting in fewer labeled antibodies binding to the array and thus a low fluorescence signal. Conversely, a low concentration in the sample leads to a high fluorescence signal. A standard curve is generated using known concentrations of the steroid to quantify the amount in unknown samples. nih.gov

Isotope Ratio Mass Spectrometry Irms for Elucidating the Origin of 5β Androst 1 En 17β Ol 3 One

Principles of Carbon Isotope Ratio Analysis (δ¹³C VPDB values)

The foundation of IRMS in steroid analysis lies in the measurement of the ratio of the two stable isotopes of carbon: carbon-13 (¹³C) and carbon-12 (¹²C). wada-ama.org This ratio is not reported as an absolute value but as a delta (δ) value, which represents the deviation of the sample's isotope ratio from that of an international standard. wada-ama.org For carbon, this standard is Vienna Pee Dee Belemnite (VPDB). nih.gov The δ¹³C value is calculated using the following formula and is expressed in parts per thousand, or per mil (‰). researchgate.net

Formula for δ¹³C Calculation: δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] * 1000

The key principle enabling the differentiation of steroid origins is the distinct isotopic signature imparted by the carbon source material. thermofisher.com

Endogenous Steroids : Steroids produced naturally in the human body are synthesized from cholesterol, which is derived from the individual's diet. A typical human diet includes a mix of C3 plants (e.g., wheat, rice, soy) and C4 plants (e.g., corn, sugar cane). This dietary blend results in endogenous steroids having δ¹³C values that generally range from -18‰ to -25‰. researchgate.net

Exogenous Steroids : Synthetic steroids, including boldenone (B1667361), are predominantly manufactured using precursors from C3 plants, such as soy or yam. thermofisher.comresearchgate.net These C3 plants have a natural depletion of ¹³C compared to C4 plants. Consequently, synthetic steroids typically exhibit more negative δ¹³C values, often in the range of -27‰ to -33‰. researchgate.net

This significant difference in δ¹³C values provides a clear marker to distinguish between natural and synthetic versions of a steroid. wada-ama.org

Steroid SourceTypical Carbon SourceResulting δ¹³C VPDB Range (‰)
Endogenous Mixed diet (C3 and C4 plants)-18 to -25 researchgate.net
Exogenous C3 plants (e.g., soy, yam)-27 to -33 researchgate.net

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) Applications

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is the specific instrumental technique used to measure the δ¹³C values of individual steroids in a complex biological sample like urine. nih.govresearchgate.net The process involves several key steps:

Sample Preparation : Urine samples undergo extensive purification, often involving solid-phase extraction, enzymatic hydrolysis, and high-performance liquid chromatography (HPLC) cleanup to isolate the target steroids and remove interfering compounds. ijper.orgnih.gov

Gas Chromatography (GC) : The purified extract is injected into a gas chromatograph, which separates the individual steroid compounds based on their volatility and interaction with the GC column. dshs-koeln.de

Combustion (C) : As each separated compound elutes from the GC column, it passes through a high-temperature combustion reactor (typically a ceramic tube containing copper oxide) where it is instantaneously converted into carbon dioxide (CO₂) and water.

Isotope Ratio Mass Spectrometry (IRMS) : The resulting CO₂ gas is introduced into the isotope ratio mass spectrometer. The IRMS measures the relative abundance of the different isotopic masses of CO₂ (specifically m/z 44 for ¹²C¹⁶O₂, m/z 45 for ¹³C¹⁶O₂, and m/z 46 for ¹²C¹⁶O¹⁸O), from which the precise ¹³C/¹²C ratio of the original steroid is calculated. nih.gov

GC/C/IRMS is a highly specialized, confirmatory method used in anti-doping laboratories to investigate suspicious steroid profiles. nih.govdshs-koeln.de It is the definitive technique for determining the origin of 5β-androst-1-en-17β-ol-3-one and other pseudo-endogenous anabolic steroids. dshs-koeln.decolab.wsnih.gov Due to the complexity of the sample preparation and the sophisticated instrumentation, the analysis is time-consuming and performed by a limited number of accredited laboratories. researchgate.net

Differentiation of Endogenous versus Exogenous Sources of Steroids

The application of GC/C/IRMS allows for the unambiguous differentiation between endogenous and exogenous steroids by comparing their ¹³C/¹²C ratios. ijper.orgnih.gov An adverse analytical finding is not based on the absolute δ¹³C value of a single steroid but on a comparative analysis within an individual's sample. nih.govresearchgate.net

The strategy involves measuring the δ¹³C value of the suspected steroid metabolite, known as the Target Compound (TC), such as this compound. researchgate.net This value is then compared to the δ¹³C value of an Endogenous Reference Compound (ERC) from the same urine sample. thermofisher.com An ERC is a steroid that is part of the natural steroid pathway but is not metabolically affected by the administration of the exogenous steroid . nih.gov

If the TC (e.g., this compound) is of endogenous origin , its δ¹³C value will be similar to that of the ERC, as both originate from the same pool of bodily precursors. researchgate.net

If the TC is of exogenous origin , its δ¹³C value will be significantly more negative (depleted in ¹³C) than the ERC's value, reflecting its synthetic C3-plant source. thermofisher.com

This difference (Δδ¹³C) between the ERC and the TC is the crucial diagnostic parameter. A sufficiently large difference provides conclusive evidence of the administration of a synthetic steroid. ijper.org

Endogenous Reference Compounds (ERCs) and Target Compounds (TCs) in Isotopic Analysis

The selection of appropriate Endogenous Reference Compounds (ERCs) and Target Compounds (TCs) is fundamental to the IRMS method. researchgate.net

Target Compounds (TCs) are the steroids of interest whose origin is under investigation. For an analysis of boldenone use, the primary TC is its main metabolite, this compound. dshs-koeln.dedshs-koeln.de Other metabolites or even the parent compound, if present, can also serve as TCs. researchgate.net

Endogenous Reference Compounds (ERCs) serve as the individual's internal isotopic baseline. thermofisher.com They must be steroids that are not influenced by the administered substance. researchgate.net The choice of ERC is critical, and several are commonly used in anti-doping analysis. Their δ¹³C values should remain stable and reflect the individual's natural isotopic background. nih.gov

The World Anti-Doping Agency (WADA) provides guidelines for suitable ERCs. The difference in delta values (Δδ¹³C = δ¹³C_ERC - δ¹³C_TC) is calculated, and if this difference exceeds a specific threshold, it confirms an exogenous origin for the TC. wada-ama.org

Compound TypeRole in AnalysisExamples
Target Compound (TC) Steroid of interest; its origin is being determined.This compound, Androsterone (B159326), Etiocholanolone (B196237), Testosterone (B1683101) dshs-koeln.deresearchgate.netresearchgate.net
Endogenous Reference Compound (ERC) Provides an internal isotopic baseline for the individual.Pregnanediol, 11-keto-etiocholanolone, 11β-hydroxyandrosterone, Pregnanetriol researchgate.netnih.gov

Method Validation for Isotopic Fractionation

To ensure the accuracy and reliability of GC/C/IRMS results, the entire analytical method must be rigorously validated according to international standards, such as those set by WADA. colab.wsnih.gov Validation addresses potential isotopic fractionation—any alteration of the true ¹³C/¹²C ratio that could occur during sample preparation and analysis. researchgate.net

Key validation parameters include:

Precision/Repeatability : The method must demonstrate high precision, meaning that repeated measurements of the same sample yield very similar δ¹³C values. The standard deviation should not significantly exceed the inherent instrumental error, which is typically around 0.5‰ or better. dshs-koeln.deresearchgate.net

Bias : The method should be free from systematic errors. This is assessed by analyzing certified reference materials with known isotopic values to ensure the measured values are accurate. nih.gov

Linearity : The instrument's response should be linear across the range of expected analyte concentrations, ensuring that the measured δ¹³C value is independent of the amount of the compound. dshs-koeln.denih.gov

Specificity : The validation must confirm that chromatographic peaks are pure and that there is no co-elution of other compounds that could alter the measured isotope ratio of the target analyte. nih.gov

ERC Stability : A crucial aspect of validation is demonstrating the stability of the δ¹³C values of the chosen ERCs. The intra-individual variation of ERC delta values over time should be minimal, confirming their suitability as reliable internal standards. researchgate.netnih.gov A maximum standard deviation of 0.54‰ and a range of 1.2‰ for ERC delta values have been proposed as acceptance criteria. nih.gov

Validation ParameterPurposeTypical Acceptance Criteria
Precision Ensure consistency of repeated measurements.Standard Deviation (SD) ≤ 0.5‰ researchgate.net
Bias Ensure accuracy of the measurement against a known standard.Measured value should align with certified value. nih.gov
Linearity Confirm that δ¹³C value is independent of concentration.Consistent δ¹³C across a range of concentrations. dshs-koeln.de
ERC Stability Confirm the reliability of the internal standard.Intra-individual SD ≤ 0.54‰; Range ≤ 1.2‰ nih.gov

Comparative Steroid Biochemistry: Insights from 5β Androst 1 En 17β Ol 3 One Studies

Structural Analogues and Isomers of the Androst-1-en-3-one Skeleton

Comparison with 5α-Androst-1-en-17β-ol-3-one (1-Testosterone)

5β-Androst-1-en-17β-ol-3-one and its 5α-isomer, commonly known as 1-Testosterone, are stereoisomers, meaning they share the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms. researchgate.net The key distinction lies in the junction between the A and B rings of the steroid. In the 5α-isomer, the hydrogen at the C-5 position is oriented downwards (alpha), resulting in a relatively flat, planar molecule. Conversely, in the 5β-isomer, the C-5 hydrogen is oriented upwards (beta), forcing the A-ring into a bent, or "cis," configuration relative to the B-ring.

This seemingly minor difference in stereochemistry has significant biochemical consequences. The planar structure of 5α-androstane derivatives, such as 1-Testosterone, generally allows for a more efficient binding to the androgen receptor. researchgate.netnih.gov 1-Testosterone is recognized as a potent androgen. nih.gov The bent structure of 5β-androstane derivatives often results in a reduced affinity for the androgen receptor and, consequently, lower androgenic activity.

Structural Comparison of 5α and 5β Isomers
Feature5α-Androst-1-en-17β-ol-3-one (1-Testosterone)This compound
A/B Ring JunctionTransCis
Molecular ShapeRelatively PlanarBent
Androgenic ActivityPotentReduced

Distinction from Boldenone (B1667361) and other Dienes

This compound is also structurally related to boldenone (androsta-1,4-dien-17β-ol-3-one), a steroid characterized by two double bonds in its A-ring, at C1-C2 and C4-C5. nih.gov The primary structural difference is that this compound is a saturated at the C4-C5 position, possessing only the C1-C2 double bond. nih.gov This compound is, in fact, a metabolite of boldenone. nih.govmadbarn.com

The presence of the additional double bond in boldenone creates a more rigid and planar A-ring compared to the bent A-ring of this compound. This structural variance influences their metabolic pathways and biological activities. Boldenone itself is not a substrate for the 5β-reductase enzyme in the same way as steroids with a C4-C5 double bond. Instead, its metabolism can involve the reduction of the C4-C5 double bond to yield compounds like this compound. nih.gov

Relationships with Testosterone (B1683101) and its Metabolites (e.g., Androsterone (B159326), Etiocholanolone)

The metabolic pathways of testosterone provide a crucial context for understanding this compound. Testosterone is metabolized in the liver and other tissues by two primary reductive pathways, governed by the enzymes 5α-reductase and 5β-reductase. wikipedia.org

5α-Reductase Pathway: This pathway converts testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). Further metabolism of DHT leads to the formation of androsterone (5α-androstan-3α-ol-17-one).

5β-Reductase Pathway: This pathway converts testosterone into 5β-dihydrotestosterone, which is biologically inactive. Subsequent metabolism of 5β-dihydrotestosterone yields etiocholanolone (B196237) (5β-androstan-3α-ol-17-one). nih.gov

This compound shares the characteristic 5β-configuration with etiocholanolone, indicating its place within the 5β-reductase metabolic cascade. While not a direct metabolite of testosterone in the same vein as 5β-dihydrotestosterone, its formation from precursors like boldenone places it within this broader metabolic family. nih.gov The stereochemistry at the C-5 position is a critical determinant of the ultimate biological impact of these androstane (B1237026) steroids.

Stereochemical Influence on Enzymatic Recognition and Transformation

The three-dimensional shape of a steroid molecule is paramount for its recognition and processing by enzymes. The bent A/B ring junction of 5β-androstane steroids, including this compound, presents a distinct topographical profile to enzyme active sites compared to their planar 5α-counterparts.

For instance, the ability of an HSD to act upon the 3-keto group or the 17-hydroxyl group of an androstane steroid is influenced by the A/B ring stereochemistry. The bent structure of a 5β-steroid may either facilitate or hinder its entry and proper orientation within the active site of a particular enzyme, thereby influencing its rate and pathway of metabolism. This enzymatic selectivity is a fundamental mechanism by which the body differentiates and processes various steroid isomers.

Differential Metabolic Fates of Related Androstane Steroids

The structural variations among androstane steroids lead to distinct metabolic fates. The initial stereochemistry of the A/B ring junction often sets the course for subsequent metabolic transformations.

As previously mentioned, testosterone is a key branching point. Its conversion down the 5α-pathway leads to the potent androgen DHT and its metabolite androsterone. In contrast, the 5β-pathway leads to the inactive etiocholanolone. This differential metabolism is a critical mechanism for regulating androgenic activity in various tissues.

1-Testosterone (5α-Androst-1-en-17β-ol-3-one) also undergoes metabolism, with urinary metabolites including 1-androstenedione, 3α-hydroxy-5α-androst-1-en-17-one, and various diols. nih.govresearchgate.net The metabolism of this compound, being a metabolite of boldenone, is part of a different initial pathway. nih.gov Studies on boldenone administration have identified this compound as a major urinary metabolite, often found conjugated with glucuronic acid. rsc.org Further metabolism can lead to the formation of other 5β-androstane derivatives. rsc.org

The metabolic pathways can be summarized as follows:

Metabolic Fates of Related Androstanes
CompoundKey Metabolic EnzymesMajor MetabolitesBiological Activity of Metabolites
Testosterone5α-reductase, 5β-reductase, HSDsDihydrotestosterone (DHT), Androsterone, EtiocholanoloneDHT (potent androgen), Androsterone/Etiocholanolone (inactive)
1-Testosterone (5α-isomer)HSDs, other reductases5α-androst-1-ene-3α,17β-diol, 3α-hydroxy-5α-androst-1-en-17-oneVaried, generally less active
BoldenoneReductases, HSDsThis compoundReduced androgenicity
This compoundHSDs, conjugating enzymesFurther reduced 5β-androstane derivatives, glucuronide conjugatesGenerally inactive and targeted for excretion

Future Research Directions in 5β Androst 1 En 17β Ol 3 One Academic Research

Elucidation of Undiscovered Metabolic Pathways or Novel Conjugates

The current understanding of 5β-Androst-1-en-17β-ol-3-one's fate in the body is incomplete. It is primarily identified as a product of the reduction of the C4-C5 double bond of boldenone (B1667361) (17β-hydroxyandrosta-1,4-dien-3-one). nih.gov However, the subsequent metabolic steps, including further reductions, hydroxylations, and conjugation reactions, are not well-characterized.

Future research should focus on identifying downstream metabolites. Based on known steroid metabolism, potential phase I metabolic reactions could include the reduction of the 3-keto group to form 5β-androst-1-ene-3α,17β-diol or its 3β-isomer, catalyzed by aldo-keto reductases (AKRs) or short-chain dehydrogenases/reductases (SDRs). Additionally, hydroxylation at various positions on the steroid nucleus by cytochrome P450 (CYP) enzymes is a common metabolic route that warrants investigation.

Phase II metabolism, which renders steroids more water-soluble for excretion, is a critical yet unmapped area for this compound. Research should aim to identify its specific glucuronide and sulfate (B86663) conjugates. Studies on other androstanes show that UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) exhibit specificity for different positions and stereoisomers. researchgate.net Advanced mass spectrometric techniques could be employed to identify these conjugates in biological fluids. nih.gov Furthermore, recent discoveries of novel cysteine and N-acetylcysteine conjugates for related steroids suggest that unconventional conjugation pathways for this compound may exist and should be explored. rsc.org

Research Question Proposed Research Approach Potential Impact
What are the downstream phase I metabolites of this compound?In vitro incubation with human liver microsomes and recombinant steroid-metabolizing enzymes (AKRs, SDRs, CYPs), followed by LC-HRMS analysis.Identification of the complete metabolic cascade and bioactive or inactive downstream products.
What are the specific phase II conjugates formed from this compound?Analysis of urine samples post-administration using targeted and untargeted LC-MS/MS methods to detect glucuronide, sulfate, and other potential conjugates.Development of more comprehensive analytical methods for detecting its use and understanding its clearance.
Do novel or atypical metabolic pathways exist for this compound?Non-targeted metabolomics studies to screen for all potential metabolites, including unconventional conjugates.Revealing new biochemical pathways in xenobiotic steroid metabolism.

Deeper Understanding of Endogenous Biosynthetic Mechanisms

While this compound is established as a xenobiotic metabolite, the possibility of its endogenous production, even at trace levels, cannot be entirely dismissed and presents a compelling research question. nih.govrsc.org Some studies have suggested that boldenone and its metabolites may be present at very low concentrations without exogenous administration, complicating their interpretation in anti-doping contexts. rsc.org

A crucial avenue of future research is to investigate whether any known endogenous steroids could serve as precursors to this compound. This would require exploring potential enzymatic reactions, such as desaturation and reduction, that could transform a common steroid precursor into this specific structure. The primary enzyme responsible for generating the 5β configuration is 5β-reductase (AKR1D1), which acts on steroids with a Δ4-3-one structure. genecards.org Research should investigate if AKR1D1, in concert with other enzymes like desaturases, could act on an endogenous substrate to form this compound. Such studies would involve sensitive isotope-ratio mass spectrometry (IRMS) to differentiate between synthetic and potential endogenous sources. nih.gov

Research Question Proposed Research Approach Potential Impact
Can this compound be produced from a known endogenous steroid?In vitro experiments using recombinant human enzymes (e.g., AKR1D1, CYPs, dehydrogenases) with a panel of endogenous steroid precursors.Clarifying the origin of the compound and its status as a purely xenobiotic versus potentially endogenous molecule.
Is there evidence of endogenous production in vivo?Highly sensitive analysis of unadministered human urine samples using GC-C-IRMS to determine the carbon isotope ratio.Improving the accuracy of anti-doping tests and providing fundamental knowledge on the human steroidome.

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

The accurate detection and quantification of this compound are complicated by the existence of numerous structural isomers, most notably its 5α-stereoisomer, 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one). thermofisher.comnih.gov Since mass spectrometry alone cannot differentiate between these isomers, chromatographic separation is essential.

Future research must focus on developing more robust and sensitive analytical methods. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the current standards, there is a need for improvement. nih.govresearchgate.net This includes the exploration of novel stationary phases for chromatography, such as biphenyl (B1667301) phases, which have shown unique selectivity for separating steroid isomers. thermofisher.com

A particularly promising direction is the integration of ion mobility-mass spectrometry (IM-MS). nih.govresearchgate.net This technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge (collision cross-section, CCS), providing an additional dimension of separation that can resolve co-eluting isomers. nih.gov Establishing a database of CCS values for this compound and its metabolites would significantly increase the confidence of identification. Furthermore, coupling these advanced separation techniques with high-resolution mass spectrometry (HRMS) would enable the detection of novel metabolites in complex biological matrices with greater certainty. nih.gov

Research Question Proposed Research Approach Potential Impact
How can this compound be reliably separated from its 5α-isomer?Development of optimized UHPLC methods using advanced column chemistries (e.g., biphenyl phases) and mobile phase compositions.Enabling accurate quantification and preventing false positives in analytical testing.
Can confidence in metabolite identification be improved beyond retention time and MS/MS spectra?Implementation of LC-IM-MS to generate collision cross-section (CCS) data as an additional, orthogonal identifier for the parent compound and its metabolites.Creation of more robust and reliable methods for steroid analysis in clinical and forensic settings.
How can trace levels of this compound and its metabolites be detected in complex matrices?Combining solid-phase extraction (SPE) with HRMS to improve signal-to-noise and allow for untargeted screening of novel metabolites.Enhancing detection limits and enabling more comprehensive metabolomic profiling.

Mechanistic Investigations into Enzyme Stereospecificity and Regulation

The formation and metabolism of this compound are governed by the stereospecificity of steroid-metabolizing enzymes. perlego.comnih.gov The defining 5β-configuration is catalyzed by 5β-reductase (AKR1D1), an enzyme that irreversibly reduces the Δ4-double bond of precursor steroids. genecards.orguniprot.org The subsequent metabolism, particularly at the C3 and C17 positions, is handled by various hydroxysteroid dehydrogenases (HSDs), many of which belong to the AKR and SDR superfamilies. researchgate.netmdpi.com

A key area for future research is to identify the specific HSD isoforms that interact with this compound and to characterize their kinetic properties (Km, Vmax) and stereochemical outcomes. For example, it is crucial to determine which enzymes are responsible for reducing the 3-keto group and whether they preferentially produce 3α- or 3β-hydroxy metabolites. researchgate.net

Furthermore, the regulation of these enzymes is poorly understood in the context of this specific substrate. The expression and activity of AKR1D1 are known to be regulated by nuclear receptors like the glucocorticoid receptor (GR) and PPARα, as well as by feedback from bile acids. nih.govresearchgate.net Future studies should investigate how the administration of boldenone or its metabolites influences the expression of these key enzymes, potentially altering the broader steroid and bile acid metabolic network.

Research Question Proposed Research Approach Potential Impact
Which specific enzymes catalyze the formation and further metabolism of this compound?Kinetic assays using a panel of recombinant human enzymes (AKR1D1, AKR1C1-4, etc.) to determine substrate specificity and product identity.Pinpointing the precise enzymatic machinery responsible for the compound's metabolism.
What is the stereospecificity of the enzymes acting on the 3-keto group?Structural analysis of metabolites produced in vitro using NMR and chiral chromatography to determine the stereochemistry (3α vs. 3β).Understanding the exact structure of downstream metabolites, which is critical for synthesizing reference standards.
How is the expression of these key metabolic enzymes regulated in response to this compound?Cell-based assays (e.g., in HepG2 cells) to measure changes in the mRNA and protein levels of AKR1D1 and HSDs following exposure to the compound.Elucidating the feedback mechanisms and regulatory networks that control the compound's metabolism.

Application of Systems Biology Approaches to Steroid Metabolism

To fully comprehend the impact of this compound, research must move beyond studying single pathways and adopt a systems biology approach. nih.gov Xenobiotic metabolomics aims to provide a global, unbiased view of all metabolic changes that occur in an organism following exposure to a foreign compound. nih.govnih.govsci-hub.box

Future research should apply these untargeted metabolomics strategies to analyze biological samples after administration of boldenone. By combining data from metabolomics (the full profile of small molecules) with genomics (e.g., identifying polymorphisms in metabolic enzymes like AKR1D1), transcriptomics (measuring gene expression changes), and proteomics, it will be possible to construct comprehensive models of its metabolic network.

Such an integrated approach could reveal unexpected interactions between the metabolism of this compound and other key endogenous pathways, such as bile acid synthesis, glucocorticoid clearance, and central carbon metabolism. nih.gov This would provide a holistic understanding of the compound's physiological effects, help identify novel biomarkers of exposure, and potentially predict off-target effects or inter-individual variations in its metabolism.

Research Question Proposed Research Approach Potential Impact
What is the global metabolic impact of exposure to this compound?Untargeted LC-HRMS-based metabolomics on serum and urine to identify all significantly altered endogenous and xenobiotic metabolites.Providing a holistic view of the biochemical perturbations caused by the compound.
How do genetic variations in metabolic enzymes affect its metabolism?Correlating genomic data (e.g., SNPs in AKR1D1) with metabolic profiles from a cohort to perform pharmacometabolomic analysis.Explaining inter-individual differences in metabolic profiles and identifying susceptible populations.
Can a predictive model of its metabolic network be constructed?Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) into a computational systems biology model.Enabling the prediction of metabolic flux, biomarker discovery, and a deeper understanding of its interaction with the endogenous metabolome.

Q & A

Basic Research Questions

Q. What is the structural and functional significance of 5β-Androst-1-en-17β-ol-3-one in steroid metabolism?

  • Methodological Answer : this compound is a key metabolite of boldenone (Bo), an anabolic androgenic steroid (AAS). Its detection in urine is critical for anti-doping analyses, as it serves as a biomarker for exogenous Bo administration. Structural analysis via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms its 5β-reduced configuration, which distinguishes it from endogenous steroids like testosterone. Its formation involves hepatic 5β-reductase activity, a pathway less common in humans compared to 5α-reduction, making it a specific marker for doping .

Q. How can this compound be reliably quantified in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Sample preparation includes enzymatic hydrolysis (e.g., β-glucuronidase treatment) to release conjugated metabolites, followed by solid-phase extraction (SPE) for purification. Isotope dilution with deuterated analogs (e.g., d3-5β-Androst-1-en-17β-ol-3-one) ensures precision. Calibration curves should span 1–100 ng/mL, with limits of quantification (LOQ) ≤0.5 ng/mL to meet World Anti-Doping Agency (WADA) guidelines .

Q. What analytical challenges arise when distinguishing endogenous vs. exogenous sources of this compound?

  • Methodological Answer : Gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) is required to confirm exogenous origin. Endogenous steroids typically have δ¹³C values near -20‰, while synthetic Bo metabolites (e.g., this compound) exhibit δ¹³C values ≤-28‰. Key steps include:

  • Co-analysis of urinary pregnanediol (PD) as an endogenous reference.
  • Derivatization (e.g., trimethylsilylation) to enhance volatility.
  • Validation of Δδ¹³C thresholds (e.g., ≥3‰ difference between metabolite and PD) to avoid false positives .

Advanced Research Questions

Q. How can contradictory data on urinary excretion kinetics of this compound be resolved?

  • Methodological Answer : Discrepancies arise from inter-individual variability in metabolism and sampling protocols. A robust experimental design includes:

  • Dosing : Controlled administration (e.g., 40 mg oral Bo) to standardize input.
  • Sampling : Frequent urine collection (e.g., every 6 hours for 72 hours post-administration) to capture peak concentrations and elimination phases.
  • Data normalization : Adjust for creatinine levels to account for urine dilution. Studies show that this compound has a longer detection window (≥7 days) compared to Bo, requiring longitudinal monitoring .

Q. What experimental strategies validate the role of this compound in steroidogenic enzyme interactions?

  • Methodological Answer : Recombinant enzyme assays (e.g., CYP17A1, 5β-reductase) can elucidate metabolic pathways. For example:

  • In vitro incubation : Incubate Bo with human liver microsomes or transfected cells, then quantify this compound via LC-MS.
  • Kinetic analysis : Determine Michaelis-Menten constants (Km, Vmax) to compare substrate specificity. Recent studies show 5β-reductase has higher affinity for Bo than testosterone, explaining preferential 5β-reduction in vivo .

Q. How do confounding factors (e.g., microbiota, genetic polymorphisms) affect this compound detection?

  • Methodological Answer :

  • Gut microbiota : Use germ-free vs. conventional animal models to assess microbial β-glucuronidase activity, which reactivates excreted metabolites.
  • Genetic variants : Genotype subjects for polymorphisms in SRD5B1 (5β-reductase) and UGT2B17 (glucuronidation enzyme). Populations with UGT2B17 deletions (e.g., 10% of East Asians) exhibit altered metabolite excretion profiles, requiring adjusted cutoff values .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies between in silico predictions and empirical data for this compound pharmacokinetics?

  • Methodological Answer :

  • Model refinement : Incorporate non-linear kinetics (e.g., saturable hepatic uptake) into compartmental models.
  • Sensitivity analysis : Identify parameters (e.g., bioavailability, renal clearance) with the highest uncertainty. For instance, bioavailability assumptions (10–20% for oral Bo) significantly impact predicted urinary concentrations. Empirical validation via radiolabeled studies (³H-Bo) resolves such conflicts .

Q. What statistical approaches are recommended for meta-analyses of this compound studies?

  • Methodological Answer :

  • Multivariate regression : Adjust for covariates like age, sex, and body mass index (BMI).
  • Bayesian frameworks : Account for heterogeneity across studies (e.g., differing LOQs, IRMS protocols). Publicly available datasets (e.g., WADA ADAMS) enable cross-validation of findings .

Ethical and Regulatory Considerations

Q. How can researchers ensure compliance with anti-doping regulations when studying this compound?

  • Methodological Answer :

  • Ethical approval : Obtain informed consent for controlled administration studies, emphasizing WADA’s Prohibited List status.
  • Blinding : Use third-party labs for sample analysis to prevent bias.
  • Data transparency : Publish IRMS raw data (δ¹³C values, uncertainty intervals) to support reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.